4-Bromo-1-ethyl-2-fluorobenzene CAS number
4-Bromo-1-ethyl-2-fluorobenzene CAS number
An In-depth Technical Guide to 4-Bromo-1-ethyl-2-fluorobenzene (CAS: 627463-18-7)
Abstract
This guide provides a comprehensive technical overview of 4-Bromo-1-ethyl-2-fluorobenzene, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a versatile synthetic building block, its unique substitution pattern—featuring bromo, fluoro, and ethyl groups—offers a strategic platform for the construction of complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's physicochemical properties, explore logical synthetic pathways, analyze its chemical reactivity, discuss its applications, and provide rigorous safety and handling protocols. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.
Compound Identification and Physicochemical Properties
4-Bromo-1-ethyl-2-fluorobenzene is an organic compound distinguished by its benzene core functionalized with three different substituents.[1][2] The interplay between the electron-withdrawing halogen atoms and the electron-donating ethyl group defines its chemical behavior and synthetic potential. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| CAS Number | 627463-18-7 | [1][2] |
| IUPAC Name | 4-bromo-1-ethyl-2-fluorobenzene | [1] |
| Molecular Formula | C₈H₈BrF | [1][2] |
| Molecular Weight | 203.05 g/mol | [1] |
| SMILES | CCC1=C(C=C(C=C1)Br)F | [1] |
| InChI | InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | [1] |
| InChIKey | DRYFVMRQRVFHOH-UHFFFAOYSA-N | [1] |
| XLogP3 | 3.5 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Retrosynthetic Analysis and Plausible Synthesis
The synthesis of 4-Bromo-1-ethyl-2-fluorobenzene is not explicitly detailed in the provided search results, but a logical and efficient pathway can be devised based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are paramount in designing the reaction sequence. The fluorine atom is an ortho-, para-director, as is the ethyl group. To achieve the desired 1,2,4-substitution pattern, the most rational approach involves the bromination of a commercially available precursor, 1-ethyl-2-fluorobenzene.
Proposed Synthetic Workflow:
The fluor and ethyl groups on the precursor (1-ethyl-2-fluorobenzene) will direct the incoming electrophile (Br⁺). The para-position relative to the fluorine atom is the most sterically accessible and electronically favorable site for substitution, leading to the desired product.
Caption: Proposed synthesis workflow for 4-Bromo-1-ethyl-2-fluorobenzene.
Causality in Experimental Design:
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Choice of Catalyst: A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is essential.[3] It polarizes the Br-Br bond in molecular bromine (Br₂), generating a potent electrophile (Br⁺) required to overcome the activation energy of aromatic substitution.
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Reaction Control: The temperature must be carefully controlled to prevent over-bromination and the formation of isomeric impurities. The reaction is typically performed at or below room temperature.
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Purification Strategy: The final product's purity is critical for subsequent applications. Distillation is suitable if boiling points of isomers are sufficiently different, while column chromatography offers more precise separation based on polarity.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-1-ethyl-2-fluorobenzene stems from the differential reactivity of its functional groups. The carbon-bromine bond is the primary site for transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Key Reaction Pathways:
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Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions.[3][4] Reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the precise installation of new alkyl, aryl, or vinyl groups at the C4 position. This is a cornerstone of modern drug discovery for building molecular complexity.
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Grignard Reagent Formation: Treatment with magnesium metal can convert the aryl bromide into a Grignard reagent (4-ethyl-2-fluorophenylmagnesium bromide).[3] This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.
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Benzyne Formation: The ortho-disposition of the bromo and fluoro groups allows for the generation of a highly reactive benzyne intermediate upon treatment with a strong base or certain metals like lithium amalgam.[5] This intermediate can be trapped by dienes in a Diels-Alder reaction to rapidly construct polycyclic aromatic systems.[5]
Caption: Key reaction pathways utilizing 4-Bromo-1-ethyl-2-fluorobenzene.
Applications in Research and Drug Development
Halogenated aromatic compounds are privileged structures in medicinal chemistry and materials science.
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Pharmaceutical Intermediates: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6] This compound serves as a precursor for synthesizing more complex molecules where the 4-ethyl-2-fluorophenyl moiety is a key pharmacophore. Halogenated benzoates, a related class of compounds, have shown potential as antimicrobial and anticancer agents.[7]
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Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated and brominated intermediates to create compounds with high efficacy and appropriate environmental persistence.[3][8]
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Materials Science: The rigid, well-defined structure of this molecule makes it a candidate for developing novel polymers and functional materials. Research on related compounds has demonstrated their use in creating molecular switches, where the orientation of the ethyl group can be controlled by an electrical current, suggesting potential applications in nanoelectronics.[9]
Safety, Handling, and Storage
As a halogenated organic compound, 4-Bromo-1-ethyl-2-fluorobenzene must be handled with appropriate caution. The following information is derived from GHS classifications provided by the European Chemicals Agency (ECHA).[1]
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
Standard Protocol for Safe Handling:
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[8]
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Handling Procedure:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
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Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
References
Sources
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- 2. appchemical.com [appchemical.com]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nbinno.com [nbinno.com]
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